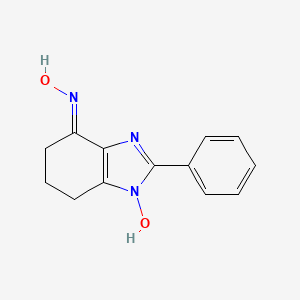
N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as 4-(4-methylphenyl)-2-[[(2-chlorophenyl)imino]methyl]-1-piperazinyl]amine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and belongs to the class of piperazine derivatives. CBP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
CBP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters, including norepinephrine and acetylcholine. CBP's mechanism of action is complex and involves the modulation of multiple neurotransmitter systems.
Biochemical and Physiological Effects:
CBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two important neurotransmitters involved in the regulation of mood and behavior. CBP has also been found to modulate the activity of other neurotransmitters, including norepinephrine and acetylcholine. These effects contribute to CBP's potential therapeutic applications in the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent and selective activity at dopamine and serotonin receptors. However, CBP also has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents for preparation. CBP is also relatively unstable and can degrade over time, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on CBP. One potential direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to investigate the potential of CBP as a tool for studying the neurobiology of these disorders. Additionally, further research is needed to optimize the synthesis and stability of CBP for use in lab experiments.
Métodos De Síntesis
CBP can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1,2-diamine in the presence of acetic acid and ethanol. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1-piperazinecarboxamide in the presence of acetic acid and ethanol. These methods have been optimized to produce high yields of CBP with high purity.
Aplicaciones Científicas De Investigación
CBP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic activity and has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. CBP has also been found to exhibit antidepressant and anxiolytic activity and has been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(Z)-1-(2-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYULTOPNWMPUNL-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)





![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)





